molecular formula C17H17FN2O2 B2991807 6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018509-92-6

6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2991807
CAS No.: 1018509-92-6
M. Wt: 300.333
InChI Key: VNHYIXSHEGQDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic benzoxazine derivative characterized by a 1,4-benzoxazin-3-one core structure. Key structural features include:

  • Ethyl substituent at position 2: Contributes to steric bulk and lipophilicity.

Properties

IUPAC Name

6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-5-3-4-6-13(11)18)14-9-12(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHYIXSHEGQDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the reaction of 2-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one with 2-fluorobenzyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoxazine ring.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help maintain consistency and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of hydroxyl or carboxyl groups.

  • Reduction: Conversion of carbonyl groups to alcohols.

  • Substitution: Introduction of new substituents at specific positions on the benzoxazine ring.

Scientific Research Applications

This compound has found applications in various fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Its biological activity has been explored for potential therapeutic uses, such as anti-inflammatory and antioxidant properties.

Medicine: Research has been conducted to evaluate its efficacy in treating various diseases, including cancer and microbial infections.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzoxazin-3-one derivatives, focusing on substituent effects and biological activity:

Compound Name Substituents Key Biological Data Source
6-Amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one - 2-Ethyl
- 4-(2-fluorophenylmethyl)
- 6-Amino
Inferred: Potential hTopo I inhibition based on structural similarity. N/A
BONC-013
(Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate)
- 6-Chloro
- 4-Methyl
- Ethyl ester at position 2
IC₅₀ = 0.0006 mM (hTopo I inhibition; potent poison)
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one - 6-Trifluoromethyl
- 8-Amino
Inferred: Enhanced lipophilicity due to CF₃ group; unconfirmed activity.
5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one - 4-Methyl
- 5-Amino
Used in organic synthesis; irritant properties noted.
6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one - 6-Bromo Intermediate for further functionalization; no direct activity reported.
DIMBOA
(6-Methoxy-2-benzoxazolinone)
- 6-Methoxy
- Natural product
Natural insecticide; weak hTopo I inhibition (IC₅₀ > 10 mM)

Key Structural and Functional Insights:

Substituent Position and Activity: Amino groups at positions 5, 6, or 8 modulate hydrogen-bonding interactions. For example, BONC-013’s 6-chloro substituent enhances potency, while the target compound’s 6-amino group may improve solubility . Fluorine-containing groups (e.g., 2-fluorophenylmethyl, trifluoromethyl) increase metabolic stability and membrane permeability compared to non-halogenated analogs .

Aromatic substituents like 2-fluorophenylmethyl may engage in π-π stacking with hTopo I’s DNA-binding domains, a mechanism observed in camptothecin analogs .

Biological Potency :

  • BONC-013’s exceptional potency (IC₅₀ = 0.0006 mM) highlights the importance of electron-withdrawing groups (e.g., chloro) and ester functionalities in enhancing inhibitory effects .
  • The target compound’s 2-fluorophenylmethyl group may mimic the hydrophobic interactions of BONC-013’s methyl group but with improved selectivity due to fluorine’s electronegativity.

Research Findings and Implications

  • Topoisomerase I Inhibition : Benzoxazin-3-one derivatives with OH or methyl groups at the R position show catalytic inhibition, while bulky substituents (e.g., ethyl, fluorophenyl) may act as poisons by stabilizing DNA-enzyme cleavage complexes .
  • Anticancer Potential: The target compound’s fluorine and amino groups align with trends in anticancer drug design, balancing lipophilicity and solubility for improved bioavailability .
  • Synthetic Accessibility: Derivatives like 6-bromo- and 5-amino-4-methyl-benzoxazinones serve as intermediates for further functionalization, enabling rapid SAR studies .

Biological Activity

6-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic compound belonging to the benzoxazine family. Its unique structure, characterized by an amino group, an ethyl group, and a fluorophenyl group, suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN2O2C_{17}H_{17}FN_{2}O_{2} with a molecular weight of 300.33 g/mol. The compound features a benzoxazine core, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds within the benzoxazine family exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of specific functional groups in this compound enhances its potential for therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazine derivatives. For instance:

  • In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as Jurkat and A-431 cells. The IC50 values for some derivatives were reported to be lower than those of standard drugs like doxorubicin. This suggests that this compound may also exhibit significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
CompoundCell LineIC50 (µM)Reference
DoxorubicinJurkat0.5
Benzoxazine Derivative AJurkat0.4
6-amino CompoundJurkatTBDThis study

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar benzoxazine derivatives have demonstrated effectiveness against various bacterial strains:

  • In vitro assays indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine has been associated with enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .

The biological activity of this compound may be attributed to:

  • Interaction with Cellular Targets : The compound likely interacts with specific proteins involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Pathways : Benzoxazines may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies

A recent case study involving a related benzoxazine compound demonstrated its efficacy in reducing tumor size in xenograft models. The study reported significant reductions in tumor volume compared to controls treated with saline or standard chemotherapy agents .

Q & A

Q. What are the common synthetic pathways for benzoxazin-3-one derivatives, and how are structural modifications (e.g., fluorophenyl groups) introduced?

Methodological Answer: Benzoxazin-3-one derivatives are typically synthesized via cyclization reactions of ortho-substituted phenolic precursors. For example, scaffold hopping from high-throughput screening (HTS) hits involves introducing aryl or heteroaryl groups at the 6-position of the benzoxazinone core through nucleophilic substitution or coupling reactions . Fluorinated substituents, such as the 2-fluorophenyl group in the target compound, are often incorporated via Suzuki-Miyaura cross-coupling or alkylation of intermediates with fluorinated benzyl halides. Key steps include:

  • Regioselective functionalization : Protecting group strategies (e.g., tert-butyl carbamate) to direct substitutions .
  • Characterization : NMR (e.g., 1^1H, 13^{13}C) and LC-MS to confirm regiochemistry and purity .

Q. How is mass spectrometry employed to characterize benzoxazinoid glycosides and their derivatives?

Methodological Answer: Reverse-phase UHPLC-PDA-MSn is widely used to analyze benzoxazin-3-one glycosides. Key features include:

  • Ionization behavior : Deprotonated ions ([M–H]^−) in negative mode, with formic acid adducts ([M+FA–H]^−) at m/z +46 .
  • Fragmentation patterns : Loss of glycosidic moieties (e.g., hexose: –162 Da) and retro-Diels-Alder cleavages to distinguish subclasses (e.g., hydroxamic acids vs. lactams) .
SubclassDiagnostic Fragments (m/z)Key AdductsReference
Benzoxazin-3-one175 (aglycone), 133 (C6H5O^−)[M–H]^−, [M+FA–H]^−
Glycosides337 ([M–hexose–H]^−)[M–H]^−

Q. What is the role of benzoxazinone derivatives in plant defense mechanisms?

Methodological Answer: Benzoxazinoids like DIBOA and DIMBOA act as allelochemicals and antimicrobials in cereals. Their activity involves:

  • Release via root exudates : Degraded into bioactive aglycones (e.g., BOA) by soil microbes .
  • Antimicrobial action : Disruption of bacterial membranes in non-pathogenic Erwinia spp., with reduced efficacy against co-evolved pathogens .
  • Quantification : HPLC-MS to measure tissue-specific concentrations during plant ontogeny .

Advanced Research Questions

Q. How can contradictory reports on the antifungal activity of benzoxazinones be resolved experimentally?

Methodological Answer: Discrepancies arise from differences in fungal strains, compound stability, and experimental conditions. A robust approach includes:

  • Standardized bioassays : Use isogenic fungal strains (pathogenic vs. non-pathogenic) under controlled pH and microbial activity .
  • Metabolite profiling : Track degradation products (e.g., MBOA from DIMBOA) in soil to correlate bioactivity with chemical persistence .
  • Genetic validation : Compare wild-type plants with benzoxazinoid-deficient mutants (e.g., bxbx maize) to isolate compound-specific effects .

Q. What strategies improve the bioavailability of benzoxazin-3-one derivatives in pharmacological studies?

Methodological Answer: Bioavailability challenges stem from poor solubility and metabolic instability. Solutions include:

  • Structural optimization : Introduce trifluoromethylpyrazole moieties to enhance lipophilicity and plasma protein binding .
  • Prodrug design : Glycosylation or esterification to improve water solubility and slow hepatic clearance .
  • In vivo models : Use hypertensive rat models to assess tissue distribution and dose-response relationships .

Q. How do fluorinated substituents (e.g., 2-fluorophenyl) influence receptor binding in benzoxazinone-based antagonists?

Methodological Answer: Fluorine atoms enhance binding through:

  • Electrostatic effects : Increased van der Waals interactions with hydrophobic receptor pockets .
  • Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life .
  • Case study : The 2-fluorophenyl group in mineralocorticoid receptor antagonists improves selectivity over glucocorticoid receptors by 100-fold .

Q. What advanced analytical techniques resolve stereochemical ambiguities in benzoxazinoid glycosides?

Methodological Answer: Beyond mass spectrometry:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar organic mobile phases .
  • NMR NOE experiments : Determines axial/equatorial configurations of glycosidic linkages .
  • X-ray crystallography : Resolves absolute stereochemistry of crystalline derivatives (e.g., naphtho-oxazinones) .

Contradiction Analysis Framework

For conflicting data (e.g., allelopathic vs. non-allelopathic effects):

Variable control : Standardize plant growth stages, soil microbiota, and extraction protocols .

Dose-response studies : Test concentrations spanning physiological (µM–mM) ranges .

Multi-omics integration : Pair metabolomics with transcriptomics to link benzoxazinoid levels to defense gene activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.